![molecular formula C9H11NO B1362439 4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL CAS No. 20594-30-3](/img/structure/B1362439.png)
4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL
描述
4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL is a heterocyclic compound with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . This compound is part of the cyclopenta[B]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and solvents like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes .
化学反应分析
Types of Reactions
4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions with alkylating agents to form various derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at room temperature.
Substitution: Alkylating agents such as 1,2-dibromoethane or benzyl chloride in the presence of a base like Et3N.
Major Products Formed
科学研究应用
4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL has several applications in scientific research:
作用机制
The mechanism of action of 4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as calcium channel antagonists by binding to calcium channels and inhibiting their function . Additionally, it can inhibit protein kinases by interacting with the kinase domain and blocking its activity .
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one: A closely related compound that can be synthesized through oxidation reactions.
2,3-Cyclopentenopyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
属性
IUPAC Name |
4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-9(11)10-8-4-2-3-7(6)8/h5H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLWTMZFPBSEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302431 | |
| Record name | 4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20594-30-3 | |
| Record name | 20594-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)
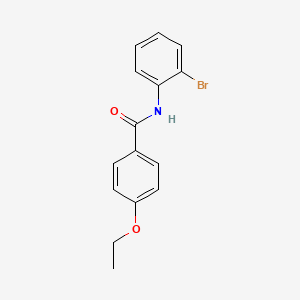
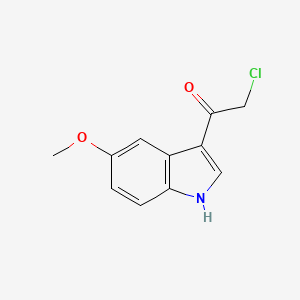
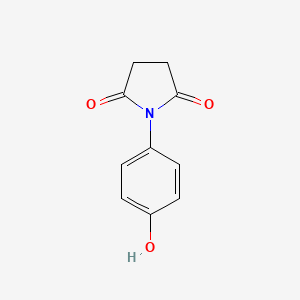
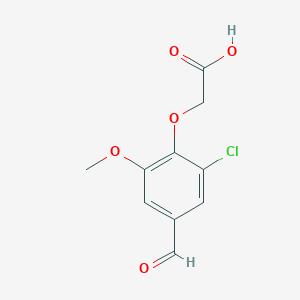
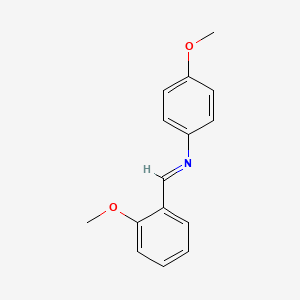
![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)
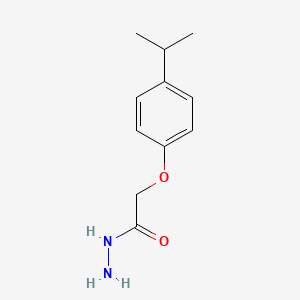
![2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1362392.png)




